8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thiol
Overview
Description
8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thiol is a heterocyclic compound with the molecular formula C7H3ClF3N3S. This compound is part of the triazolopyridine family, known for its diverse biological activities and applications in various fields, including medicinal chemistry and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-chloro-3-(trifluoromethyl)pyridine-2-thiol with hydrazine derivatives, followed by cyclization to form the triazole ring . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thiol has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an antifungal, antibacterial, and anticancer agent due to its ability to interact with various biological targets.
Agrochemicals: It is used in the development of fungicides and insecticides, showing efficacy against a range of agricultural pests and diseases.
Material Science: The compound’s unique chemical properties make it a candidate for use in the synthesis of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one: This compound shares a similar core structure but differs in the functional group at the 3-position.
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives: These compounds have a similar triazole ring but differ in the substitution pattern and additional functional groups.
Uniqueness
The uniqueness of 8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thiol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable scaffold for drug development and other applications .
Properties
IUPAC Name |
8-chloro-6-(trifluoromethyl)-2H-[1,2,4]triazolo[4,3-a]pyridine-3-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3N3S/c8-4-1-3(7(9,10)11)2-14-5(4)12-13-6(14)15/h1-2H,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZTXHRIINHBNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NNC(=S)N2C=C1C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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